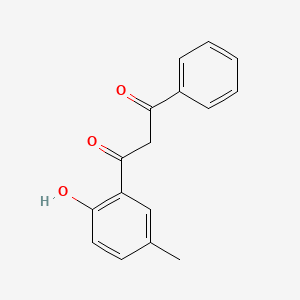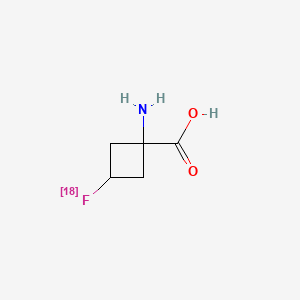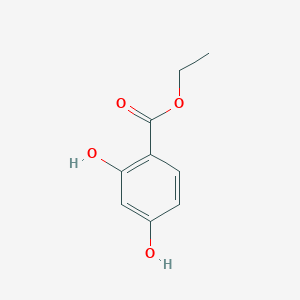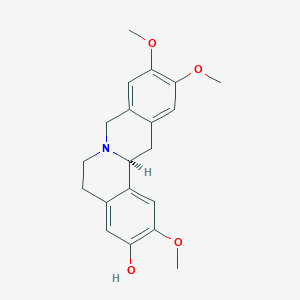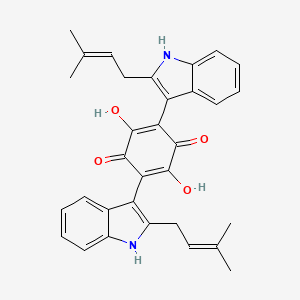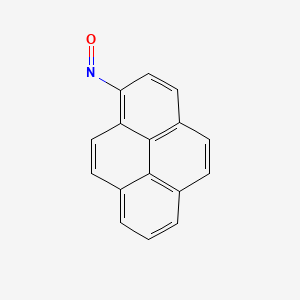
1-Nitrosopyrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Nitrosopyrene is a by-product of combustion and is the predominant nitrated polycyclic aromatic hydrocarbon (pyrene) emitted in a diesel engine . It is listed as an IARC Group 2B carcinogen, indicating it is possibly carcinogenic to humans . Its molecular formula is C16H9NO .
Synthesis Analysis
1-Nitrosopyrene is synthesized as an intermediate in the metabolic activation of 1,6- and 1,8-dinitropyrene . The process involves nitration of 1-acetyl-aminopyrene yielding a mixture of 1-acetylamino-6-nitropyrene and 1-acetylamino-8-nitropyrene, which is separated by flash chromatography. Following deacetylation, the amino-nitropyrenes are oxidized to the desired nitronitrosopyrenes with m-chloroperoxybenzoic acid .Molecular Structure Analysis
The molecular structure of 1-Nitrosopyrene is characterized by a molecular formula of C16H9NO . It is a derivative of 1-Nitropyrene, with the nitro group reduced to form 1-Nitrosopyrene .Chemical Reactions Analysis
1-Nitrosopyrene undergoes various chemical reactions. For instance, it is metabolized to mutagens through nitroreduction . In the presence of various phenol aerosol constituents, the photodegradation yield of 1-Nitrosopyrene increases by 10-fold in all solvents .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Nitrosopyrene are influenced by factors such as feedstock choice, pyrolysis temperature, and pyrolysis type .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
86674-51-3 |
|---|---|
Produktname |
1-Nitrosopyrene |
Molekularformel |
C16H9NO |
Molekulargewicht |
231.25 g/mol |
IUPAC-Name |
1-nitrosopyrene |
InChI |
InChI=1S/C16H9NO/c18-17-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H |
InChI-Schlüssel |
KRCPDXFCTQIOPS-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)N=O |
Kanonische SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)N=O |
Synonyme |
1-nitrosopyrene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





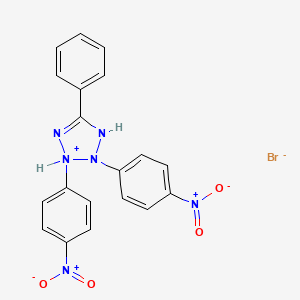
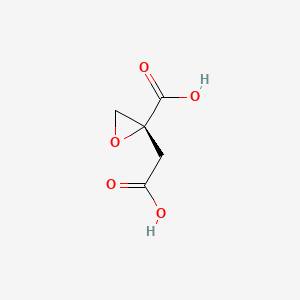
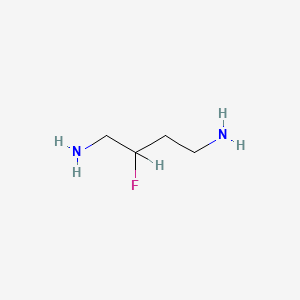

![2-[(3-methyl-4-oxo-2-quinazolinyl)thio]-N-phenylacetamide](/img/structure/B1218381.png)
![1,4,8-Trimethyl-12-quinolino[2,3-b]quinolinamine](/img/structure/B1218382.png)
